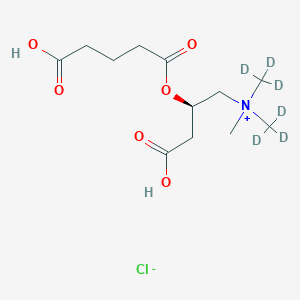

L-Glutaryl Carnitine-d6 Chloride

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H22ClNO6 |

|---|---|

Molecular Weight |

317.79 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-methyl-bis(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C12H21NO6.ClH/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);1H/t9-;/m1./s1/i1D3,2D3; |

InChI Key |

RKBZRCSKOSLNQQ-ZMUXDYEZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O)C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[Cl-] |

Origin of Product |

United States |

Advanced Synthesis and Isotopic Characterization for Research Applications

Synthetic Methodologies for Deuterated Acylcarnitine Derivatives

The creation of deuterated acylcarnitine derivatives, such as L-Glutaryl Carnitine-d6 Chloride, is a multi-step process that demands precision and control. These isotopically labeled compounds are indispensable in mass spectrometry-based quantitative analyses, acting as internal standards to correct for variability in sample preparation and analysis. rsc.orglumiprobe.com

Chemical Reaction Pathways for this compound Synthesis

The synthesis of this compound typically involves the acylation of a deuterated L-carnitine precursor. A common strategy begins with the synthesis of L-carnitine itself, which can be achieved through various routes, including those starting from epichlorohydrin (B41342) or (S)-3-hydroxybutyrolactone. google.comgoogle.com

One plausible synthetic route to this compound involves the following key transformations:

Synthesis of a Deuterated Precursor: The synthesis often starts with a deuterated building block. For instance, deuterated methyl iodide (CD₃I) can be used to introduce the deuterium (B1214612) labels onto the nitrogen atom of a suitable precursor.

Formation of Deuterated L-Carnitine: A precursor, such as (R)-4-chloro-3-hydroxybutyronitrile, can be reacted with trimethylamine-d9 to introduce the deuterated trimethylammonium group. Subsequent hydrolysis then yields L-carnitine-d9. google.com While the target compound is d6, the principle of using a deuterated amine is a key strategy. For L-Glutaryl Carnitine-d6, this would likely involve using a dimethylamine-d6 species in a reaction with a suitable carnitine precursor.

Acylation with a Glutaric Acid Derivative: The deuterated L-carnitine is then acylated with a derivative of glutaric acid, such as glutaric anhydride (B1165640) or glutaryl chloride. This reaction forms the ester linkage, resulting in L-Glutaryl Carnitine-d6.

Conversion to the Chloride Salt: The final step typically involves treatment with hydrochloric acid to form the stable chloride salt, this compound. nih.gov

A facile approach has been developed for the synthesis of various isotope-labeled acylcarnitines, allowing for a mass shift of 3 to 12 Da, which expands their clinical and research applications. acs.org

Strategies for Selective Deuterium Incorporation in L-Carnitine and its Acyl Esters

The precise placement of deuterium atoms is crucial for the function of the labeled compound as an internal standard. Several strategies are employed to achieve selective deuterium incorporation:

Use of Deuterated Reagents: This is the most direct method, involving the use of commercially available or synthesized deuterated starting materials. acs.orgisotope.com For this compound, this would likely involve a deuterated methylating agent to introduce two -CD₃ groups onto the nitrogen atom of the carnitine backbone.

Hydrogen Isotope Exchange (HIE): HIE reactions, often catalyzed by metals, can be used to replace hydrogen with deuterium. acs.org However, achieving high isotopic enrichment with this method can be challenging and may require an excess of the deuterium source. acs.org

Reductive and Dehalogenative Deuteration: These techniques are emerging as valuable tools in the labeling toolkit, offering alternative pathways for deuterium incorporation. acs.org

Isotopic Purity and Chemical Identity Validation in Research Standards

To ensure the reliability of research data, the isotopic purity and chemical identity of standards like this compound must be rigorously validated. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Deuterium Label Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the successful incorporation of deuterium and determining the isotopic purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity and the specific positions of the deuterium labels. rsc.orgrsc.org Both ¹H NMR and ²H NMR can be used to quantify the isotopic abundance. nih.gov The absence of signals in the ¹H NMR spectrum at the expected positions of deuteration, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides strong evidence of successful labeling. Furthermore, deuterium-induced isotope shifts in ¹³C NMR spectra can be utilized to quantify the degree of labeling at specific molecular sites. nih.gov

Table 1: Spectroscopic Techniques for Isotopic Purity Validation

| Technique | Information Provided |

| ¹H NMR | Confirms the absence of protons at the labeled sites. |

| ²H NMR | Directly detects and quantifies the incorporated deuterium. |

| ¹³C NMR | Deuterium-induced shifts can quantify site-specific labeling. |

| Mass Spectrometry (MS) | Determines the overall mass increase due to deuterium incorporation and calculates the isotopic distribution and purity. |

Chromatographic Purity Assessment for Analytical Research Grade Materials

Chromatographic techniques are employed to assess the chemical purity of the synthesized compound, ensuring that it is free from starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chromatographic purity of non-volatile compounds like this compound. chromforum.orgbiocompare.com By using a suitable stationary and mobile phase, impurities can be separated from the main compound. The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. chromforum.org HPLC standards are used as reference materials to ensure the quality and reproducibility of the analysis. biocompare.com

Gas Chromatography (GC): For more volatile compounds or derivatives, GC can be used to assess purity. chromadex.com

The combination of these analytical methods ensures that the this compound used in research is of the highest quality, leading to more accurate and reliable experimental outcomes.

Sophisticated Analytical Methodologies Employing L Glutaryl Carnitine D6 Chloride

Quantitative Mass Spectrometry (MS/MS) for Acylcarnitine Profiling in Research

Tandem mass spectrometry (MS/MS) is a powerful technique for the comprehensive analysis of acylcarnitines in biological samples. It offers high sensitivity and specificity, enabling the detection and quantification of a wide range of these metabolites. Acylcarnitine profiling by MS/MS is instrumental in studying metabolic disorders such as organic acidemias and fatty acid oxidation defects. plos.orgresearchgate.net

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for clinical and research metabolomics. sigmaaldrich.comyoutube.com This approach provides an additional layer of separation, which is crucial for distinguishing between isomeric and isobaric compounds that cannot be resolved by direct infusion MS/MS alone. nih.govnih.gov The development of robust LC-MS/MS methods involves careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and throughput. youtube.com

The goal of sample preparation is to extract acylcarnitines from complex biological matrices while removing interfering substances. The choice of protocol depends on the specific matrix being analyzed. nih.govresearchgate.net

Plasma and Urine: A common method for plasma and urine involves protein precipitation using organic solvents like methanol (B129727) or acetonitrile, which effectively removes larger proteins. nih.gov This is often followed by a solid-phase extraction (SPE) step to further purify and concentrate the acylcarnitines. researchgate.netnih.gov For urine samples, dilution is often necessary before extraction. researchgate.net It has been noted that plasma samples are often preferred over serum for acylcarnitine metabolomics, as the concentrations of many acylcarnitines are lower in serum. nih.gov

Dried Blood Spots (DBS): DBS are widely used in newborn screening due to the ease of sample collection and storage. sigmaaldrich.comcda-amc.ca A small punch from the blood spot is typically extracted with a methanol solution containing the internal standards. sigmaaldrich.comcda-amc.ca The extract is then often derivatized to enhance detection by MS/MS. sigmaaldrich.com

Tissue Extracts: For tissue samples, homogenization in an aqueous solution is the first step, followed by procedures similar to those for plasma, such as protein precipitation and/or solid-phase extraction to isolate the acylcarnitines. nih.govresearchgate.net

The internal standard, such as L-Glutaryl Carnitine-d6 Chloride, is typically added at the beginning of the sample preparation process to account for any loss of analyte during extraction and processing. nih.govsigmaaldrich.com

Table 1: Overview of Sample Preparation Protocols for Acylcarnitine Analysis

| Biological Matrix | Key Preparation Steps | Common Techniques |

| Plasma | Protein Precipitation, Extraction, Concentration | Methanol/Acetonitrile precipitation, Solid-Phase Extraction (SPE) nih.govnih.gov |

| Urine | Dilution, Extraction, Concentration | Solid-Phase Extraction (SPE) nih.govresearchgate.netnih.gov |

| Dried Blood Spots (DBS) | Punching, Extraction, Derivatization | Methanol-based extraction from filter paper punch sigmaaldrich.comcda-amc.ca |

| Tissue Extracts | Homogenization, Protein Precipitation, Extraction | Mechanical homogenization, Methanol/Acetonitrile precipitation, SPE nih.govresearchgate.net |

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification in mass spectrometry. nih.govacs.org This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. nih.gov this compound, with its six deuterium (B1214612) atoms, serves this purpose for the quantification of endogenous glutarylcarnitine (B602354). lumiprobe.com

The core principle of IDMS is that the stable isotope-labeled standard is added in a known amount to the sample at the earliest stage of analysis. nih.gov This standard behaves identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and ionization. thermofisher.com Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. thermofisher.com By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved, correcting for most analytical biases. acs.org This is particularly crucial for minimizing matrix effects, where other components in the biological sample can suppress or enhance the ionization of the target analyte. thermofisher.com The use of deuterated standards like this compound is fundamental for the reliable diagnosis and monitoring of metabolic disorders such as glutaric aciduria type I. lumiprobe.commedchemexpress.com

A significant challenge in acylcarnitine analysis is the existence of isomers—molecules with the same mass but different structures. nih.govcapes.gov.br Direct infusion or flow injection MS/MS cannot distinguish between these isomers, which can lead to misdiagnosis. nih.gov For example, glutarylcarnitine (C5DC) is isomeric with other acylcarnitines, and its accurate measurement is critical for diagnosing glutaric aciduria type I. nih.govresearchgate.net

Liquid chromatography is essential for separating these isomers before they enter the mass spectrometer. sigmaaldrich.comnih.gov

Reversed-Phase (RP) Chromatography: This is a widely used technique where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is typically employed to separate acylcarnitines based on their hydrophobicity. plos.orgnih.gov The addition of ion-pairing agents to the mobile phase can improve peak shape and separation. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly effective for separating polar compounds like carnitine and short-chain acylcarnitines. sigmaaldrich.com

Researchers have developed specific LC-MS/MS methods that can separate glutarylcarnitine (C5DC) from its isomers, ensuring accurate diagnosis. nih.govresearchgate.net For instance, an improved method was developed to discriminate C5DC from its isomer 3-hydroxydecanoylcarnitine (C10-OH) by using specific precursor-product ion pairs, which is crucial for reliably detecting both classic and low-excretor variants of glutaric aciduria type I. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Glutaric Acid and Related Metabolites

While LC-MS/MS is the primary method for analyzing non-volatile acylcarnitines, gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including the organic acids that are biochemically related to acylcarnitine accumulation. youtube.commdpi.com In the context of glutaric aciduria, GC-MS is essential for the quantitative analysis of glutaric acid and 3-hydroxyglutaric acid in urine. nih.govnih.gov

Organic acids like glutaric acid are polar and non-volatile, making them unsuitable for direct analysis by GC. colostate.edushimadzu.com Therefore, a chemical derivatization step is required to convert them into more volatile and thermally stable forms. gcms.cz This process involves replacing active hydrogen atoms in functional groups like carboxyl and hydroxyl groups with a nonpolar protecting group. tcichemicals.com

Silylation: This is one of the most common derivatization methods for organic acids. colostate.eduresearchgate.net Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the organic acids to form trimethylsilyl (B98337) (TMS) esters. tcichemicals.comnih.govyoutube.com This increases their volatility and allows for excellent separation and detection by GC-MS. hmdb.ca

Alkylation (Esterification): This technique converts carboxylic acids into their ester forms, for example, methyl or ethyl esters. colostate.edu Reagents like diethyl sulfate (B86663) can be used for this purpose. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization for accurate quantification. nih.govyoutube.com

Table 2: Common Derivatization Techniques for GC-MS Analysis of Organic Acids

| Derivatization Technique | Reagent Example(s) | Target Functional Groups | Purpose |

| Silylation | BSTFA, MSTFA nih.govyoutube.com | Carboxyl (-COOH), Hydroxyl (-OH) | Increases volatility and thermal stability by forming TMS esters/ethers. gcms.cztcichemicals.com |

| Alkylation (Esterification) | Diethyl sulfate nih.gov | Carboxyl (-COOH) | Increases volatility by converting acids to esters. colostate.edu |

| Oxime Formation | Methoxyamine hydrochloride youtube.com | Aldehyde and Keto groups | Stabilizes carbonyl groups and prevents multiple derivatives. youtube.com |

Methodological Innovations in Targeted Metabolomics and Lipidomics

The advent of stable isotope-labeled internal standards has revolutionized targeted metabolomics and lipidomics, enabling precise and accurate quantification of endogenous molecules in complex biological matrices. Among these, this compound has emerged as a critical tool, particularly in mass spectrometry-based assays. Its structure is nearly identical to the endogenous analyte, L-Glutarylcarnitine, but its increased mass due to the six deuterium atoms allows it to be distinguished by a mass spectrometer. scioninstruments.comlumiprobe.com This key characteristic makes it an ideal internal standard, as it co-elutes with the target analyte and experiences similar ionization and fragmentation behavior, effectively correcting for variations during sample preparation and analysis. scioninstruments.comresearchgate.net

Multi-Analyte Quantification Panels Incorporating this compound

This compound is an integral component of multi-analyte quantification panels, most notably those used for newborn screening (NBS) for inborn errors of metabolism. nih.gov These panels employ tandem mass spectrometry (LC-MS/MS) to simultaneously measure a wide range of acylcarnitines and amino acids from a single dried blood spot. The primary purpose of including this compound is to serve as an internal standard for the accurate measurement of its endogenous, non-labeled counterpart, Glutarylcarnitine (C5DC). lumiprobe.com

Elevated levels of C5DC in newborns are a primary biomarker for Glutaric Aciduria Type 1 (GA1), a rare but serious autosomal recessive disorder of lysine (B10760008) and tryptophan metabolism. nih.govnih.gov The accumulation of glutaryl-CoA, a toxic intermediate, leads to its conjugation with carnitine to form C5DC for removal from mitochondria. nih.gov Therefore, precise quantification of C5DC is critical for the early detection and intervention of GA1. nih.gov

In these multi-analyte panels, a known concentration of this compound is added to every sample. The ratio of the signal intensity of the endogenous C5DC to the signal intensity of the deuterated standard allows for the calculation of the absolute concentration of C5DC, mitigating the effects of ion suppression from the sample matrix and correcting for any analyte loss during the extraction process. scioninstruments.comiroatech.com This approach significantly improves the accuracy and reliability of the screening results.

The table below illustrates a simplified example of analytes often included in newborn screening panels where a deuterated standard for C5DC would be essential.

High-Throughput Analytical Platforms for Research Screening

The demand for large-scale metabolic profiling in both clinical diagnostics and biomedical research has led to the development of high-throughput analytical platforms. These platforms, typically based on LC-MS/MS or flow injection analysis-tandem mass spectrometry (FIA-MS/MS), are designed to process hundreds to thousands of samples per day. In such a high-volume context, maintaining analytical precision and accuracy is a significant challenge due to instrumental drift, matrix effects, and sample-to-sample variability. scioninstruments.comiroatech.com

The use of stable isotope-labeled internal standards like this compound is fundamental to the robustness of these high-throughput methods. iroatech.com By providing a constant reference point in every analyzed sample, these standards enable reliable normalization of the data. nih.gov This is crucial for newborn screening programs that analyze entire populations, where consistency and comparability of results are paramount for minimizing false positives and false negatives. nih.gov

The "gold standard" practice of using a stable isotope-labeled internal standard for each analyte ensures that variations in instrument response are accounted for, leading to high-quality quantitative data across large batches and over extended periods. researchgate.netmdpi.com this compound exemplifies this principle for the specific and sensitive detection of C5DC, ensuring that screening programs can reliably identify infants at risk for GA1.

The table below summarizes the key advantages of employing deuterated standards in high-throughput screening.

Table 2: Advantages of this compound in High-Throughput Screening

| Advantage | Description |

|---|---|

| Correction for Matrix Effects | Compensates for signal enhancement or suppression caused by other molecules in the biological sample. scioninstruments.comnih.gov |

| Improved Precision & Accuracy | Minimizes variability from sample preparation and instrument performance, leading to more reliable quantitative results. iroatech.com |

| Enhanced Reproducibility | Ensures consistency of results across different analytical runs and between different laboratories. nih.gov |

| Reliable Normalization | Provides a stable reference point for calculating analyte concentrations, crucial for large-scale population screening. iroatech.com |

| Increased Confidence in Results | Reduces the rate of false positives and negatives by ensuring accurate biomarker measurement. |

L Glutaryl Carnitine D6 Chloride in Fundamental Metabolic Pathway Research

Investigation of Fatty Acid Oxidation Disorders through Stable Isotope Tracing.researchgate.netvwr.comyoutube.com

Stable isotope tracing is a powerful technique that allows researchers to follow the metabolic fate of labeled compounds within complex biological systems. youtube.com By introducing molecules containing stable isotopes, such as deuterium (B1214612) (d) or carbon-13 (¹³C), into cells, tissues, or whole organisms, scientists can track the movement of these labels through various metabolic pathways. nih.govnih.govphysiology.org This approach provides invaluable insights into the dynamics and fluxes of metabolic networks under different physiological and pathological conditions. youtube.com L-Glutaryl Carnitine-d6 Chloride, with its six deuterium atoms, is an ideal tool for such investigations, particularly in the study of fatty acid oxidation disorders. lumiprobe.comvwr.com

Tracing Acyl Group Flux within Mitochondrial Beta-Oxidation Pathways.

Mitochondrial beta-oxidation is a central catabolic process responsible for the breakdown of fatty acids to produce energy. nih.gov Stable isotope tracing using labeled fatty acids has been instrumental in elucidating the intricate steps of this pathway. nih.govnih.govphysiology.org When a labeled fatty acid is introduced, it is converted into its corresponding acyl-CoA derivative and subsequently enters the beta-oxidation spiral. At each turn of the spiral, a two-carbon unit is cleaved off as acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.gov

By analyzing the isotopic enrichment in downstream metabolites like acylcarnitines and TCA cycle intermediates, researchers can quantify the rate of fatty acid oxidation and identify potential bottlenecks in the pathway. nih.govnih.govphysiology.org this compound is used as an internal standard in these analyses to ensure the accurate measurement of glutarylcarnitine (B602354), an important intermediate in the metabolism of certain amino acids that also feeds into the fatty acid oxidation pathway.

Elucidation of Impaired Glutaroyl-CoA Dehydrogenase Activity Mechanisms.nih.gov

Glutaric aciduria type I (GA-I) is an inherited metabolic disorder caused by the deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH). nih.govnih.gov This enzyme is crucial for the breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. Its deficiency leads to the accumulation of glutaric acid and its derivatives, including glutarylcarnitine, in body fluids and tissues, which can cause severe neurological damage. nih.govnih.gov

The use of this compound as an internal standard is essential for the accurate diagnosis and monitoring of GA-I. mdpi.com By precisely quantifying the levels of glutarylcarnitine in patient samples, clinicians can assess the severity of the enzymatic block and monitor the effectiveness of treatment strategies, which often include a low-protein diet and L-carnitine supplementation. nih.govnih.gov Research utilizing knockout mouse models for GA-I has demonstrated that L-carnitine supplementation can have a protective antioxidant effect in the brain. nih.gov

Studies on L-Carnitine Metabolism and its Role in Energy Homeostasis.vwr.comnih.govnih.gov

L-carnitine plays a vital role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. nih.govreactome.orgyoutube.com It also modulates the intramitochondrial acyl-CoA/CoA ratio and is involved in the removal of potentially toxic acyl groups from the mitochondria. The study of L-carnitine metabolism and its impact on energy homeostasis is crucial for understanding various physiological and pathological states. nih.govnih.gov

Research into Carnitine Shuttle System Dynamics.

The carnitine shuttle system is a multi-component system responsible for the transport of long-chain fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to them. reactome.orgyoutube.comnih.govresearchgate.net This system involves three key enzymes: carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II). reactome.org

Stable isotope tracing studies, in conjunction with the use of internal standards like this compound, allow for the detailed investigation of the dynamics of the carnitine shuttle. By measuring the flux of various acylcarnitines, researchers can gain insights into the efficiency of fatty acid transport and identify defects in the shuttle system that may contribute to metabolic diseases. nih.gov

Analysis of Acylcarnitine Pool Derangements in Research Models.

The acylcarnitine pool represents the sum of all carnitine esters in a cell or tissue. nih.gov Alterations in the acylcarnitine profile can reflect underlying metabolic disturbances, such as those seen in fatty acid oxidation disorders, organic acidurias, and even in conditions like obesity and diabetes. nih.govnih.govamegroups.org

Research models, including animal models and cell culture systems, are extensively used to study these derangements. nih.govnih.gov The accurate quantification of individual acylcarnitine species is paramount in these studies. The use of a suite of deuterated acylcarnitine internal standards, including this compound, ensures the reliability of these measurements, allowing for a comprehensive understanding of the metabolic perturbations. nih.gov However, it is important to note that plasma acylcarnitine levels may not always accurately reflect the acylcarnitine metabolism within specific tissues. nih.gov

Enzymatic and Biochemical Characterization Studies.youtube.comnih.govnih.gov

This compound also finds application in the detailed enzymatic and biochemical characterization of the enzymes involved in carnitine and fatty acid metabolism. By providing a stable, labeled substrate or internal standard, researchers can perform a variety of in vitro assays to determine enzyme kinetics, substrate specificity, and the effects of inhibitors.

For instance, in studies of carnitine acyltransferases, the use of labeled acylcarnitines allows for the direct measurement of enzyme activity and the investigation of how different mutations or compounds affect their function. This information is crucial for understanding the molecular basis of metabolic diseases and for the development of potential therapeutic interventions.

Substrate Specificity and Kinetic Analysis of Enzymes Processing Glutaroyl-CoA and Carnitine

The formation of L-glutaryl carnitine occurs through the enzymatic transfer of the glutaryl group from glutaryl-CoA to L-carnitine. This reaction is catalyzed by carnitine acyltransferases, a family of enzymes with varying specificities for the acyl-CoA substrate. Understanding the substrate specificity and kinetic parameters of these enzymes is essential for comprehending the metabolic fate of glutaryl-CoA, particularly in pathological conditions like GA-1.

Research into the substrate specificity of human carnitine acetyltransferase (CrAT), an enzyme that typically handles short-chain acyl-CoAs, has revealed that it exhibits no activity towards dicarboxylic acyl-CoA esters, including glutaryl-CoA. nih.gov This finding suggests that other carnitine acyltransferases are responsible for the formation of L-glutaryl carnitine.

In the context of GA-1, where glutaryl-CoA accumulates due to a deficiency in glutaryl-CoA dehydrogenase, the kinetic properties of other enzymes that can metabolize glutaryl-CoA become critical. A study on recombinant human acyl-CoA dehydrogenases provided kinetic parameters for the interaction of these enzymes with glutaryl-CoA.

Kinetic Parameters of Acyl-CoA Dehydrogenases with Glutaryl-CoA

| Enzyme | K_m (μM) | k_cat (s⁻¹) |

|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 660 ± 42 | 0.12 ± 0.01 |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | 850 ± 98 | 0.0023 ± 0.0001 |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 650 ± 45 | 0.0045 ± 0.0001 |

These data indicate that while MCAD, SCAD, and LCAD can all process glutaryl-CoA, they do so with relatively high Michaelis constants (K_m), suggesting a lower affinity compared to their preferred substrates. The catalytic efficiency (k_cat) is also notably low, particularly for SCAD and LCAD. This inefficient processing by alternative enzymes contributes to the buildup of glutaryl-CoA and its subsequent conversion to L-glutaryl carnitine.

In Vitro Reconstitution of L-Glutaryl Carnitine Metabolic Pathways

To gain a more detailed understanding of the formation of L-glutaryl carnitine, researchers have employed in vitro models that reconstitute parts of the relevant metabolic pathways. These models allow for the controlled investigation of enzyme function and metabolite flux in a simplified, cell-free environment or in cultured cells.

One approach involves the use of cultured fibroblasts from individuals with GA-1. nih.gov These cells, which harbor the genetic defect in glutaryl-CoA dehydrogenase, provide a natural system to study the consequences of this enzyme deficiency. In these in vitro experiments, the fibroblasts are incubated with substrates that lead to the production of glutaryl-CoA, such as lysine or glutaric acid itself. By analyzing the cell culture medium, researchers have been able to measure the formation and excretion of glutarylcarnitine. nih.gov These studies have been instrumental in confirming that the accumulation of glutaryl-CoA directly leads to the synthesis of glutarylcarnitine and have provided a platform to test potential therapeutic interventions aimed at reducing its formation.

For instance, a significant increase in glutarylcarnitine (C5DC) levels was observed in the media of cultured fibroblasts from GA-1 patients after being loaded with substrates like lysine, 2-aminoadipate, or glutaric acid. nih.gov This demonstrates a functional in vitro system for studying the pathological formation of this metabolite.

While studies using patient-derived cells are invaluable, a more defined approach involves the reconstitution of the metabolic pathway using purified enzymes. Although specific studies detailing the complete in vitro reconstitution of L-glutaryl carnitine synthesis from purified glutaryl-CoA and L-carnitine with a specific carnitine acyltransferase are not extensively documented in the available literature, the general principles of such experiments are well-established.

A typical in vitro reconstitution assay would involve:

Purified Enzymes: Isolation and purification of the candidate carnitine acyltransferase, such as CROT. nih.gov

Substrates: Provision of the necessary substrates, namely glutaryl-CoA and L-carnitine.

Reaction Buffer: A buffer system that mimics physiological conditions (pH, temperature) to ensure optimal enzyme activity.

Detection Method: A sensitive analytical method, such as tandem mass spectrometry (MS/MS), to detect and quantify the formation of L-glutaryl carnitine. The use of this compound as an internal standard would be critical for accurate quantification.

Such a reconstituted system would allow for the precise determination of the kinetic parameters (K_m and V_max) of the responsible enzyme for L-glutaryl carnitine formation, providing definitive evidence for its role in this metabolic pathway. It would also enable the screening of potential inhibitors of this reaction, which could have therapeutic implications for GA-1.

Research Applications in the Study of Inherited Metabolic Disorders

Biomarker Discovery and Validation for Glutaric Acidemia Type I (GA-I) Research

GA-I is an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (B602354) (C5DC). nih.govfrontiersin.orgawmf.org The use of L-Glutaryl Carnitine-d6 Chloride in isotope dilution mass spectrometry allows for precise and accurate measurement of C5DC levels in various biological samples, which is fundamental to research in this area. iu.edunih.gov

In research settings, this compound is instrumental in comparative studies analyzing C5DC concentrations in different patient cohorts. For instance, research has focused on distinguishing between "high excretors" and "low excretors" of glutaric acid, a distinction that does not always correlate with clinical outcomes but is crucial for understanding the biochemical phenotype of GA-I. mdpi.comggc.org Accurate quantification of C5DC helps researchers to investigate the relationship between metabolite levels, genotype, and clinical presentation.

A study of newborns in Asturias, Spain, over a five-year period, demonstrated the utility of C5DC measurement in a screening program. The study identified variations in C5DC concentrations based on factors like gestational age and type of feeding, though these were not found to be disruptive for screening purposes. analesdepediatria.org Such research relies on the precision afforded by stable isotope-labeled internal standards.

Below is a table representing hypothetical data from a research cohort, illustrating the range of C5DC levels that might be observed.

| Cohort Group | Number of Subjects | Mean C5DC Concentration (µmol/L) | C5DC Concentration Range (µmol/L) |

| GA-I High Excretors | 50 | 5.8 | 2.5 - 10.2 |

| GA-I Low Excretors | 25 | 1.2 | 0.5 - 2.4 |

| Unaffected Controls | 100 | 0.15 | 0.05 - 0.3 |

| False Positives (NBS) | 15 | 0.4 | 0.25 - 0.6 |

This table is for illustrative purposes and does not represent data from a single specific study.

The diagnostic efficacy of C5DC as a biomarker for GA-I is a significant area of research, particularly in the context of newborn screening (NBS). mdpi.comnih.gov While elevated C5DC is a primary marker, research has shown that some individuals with GA-I, particularly low excretors, may have normal or only slightly elevated C5DC levels, leading to false-negative results. nih.govmdpi.com This has prompted further investigation into the diagnostic utility of C5DC in combination with other metabolites and acylcarnitine ratios.

Research has shown that the use of tandem mass spectrometry for C5DC analysis has a high sensitivity and specificity. nih.gov However, challenges remain, such as transiently elevated C5DC levels in newborns without GA-I, which can lead to false-positive results. nih.gov Studies are ongoing to identify additional biomarkers to differentiate true GA-I cases from these false positives. nih.gov For example, untargeted metabolomics is being explored to find novel biomarkers that can improve the accuracy of diagnosis. nih.gov

The following table summarizes findings on the diagnostic efficacy of C5DC in newborn screening research.

| Parameter | Finding | Citation |

| Sensitivity | Tandem mass spectrometry was found to be over 93.33% sensitive for detecting GA-I. | nih.gov |

| Specificity | The specificity of tandem mass spectrometry for GA-I screening was found to be over 99.42%. | nih.gov |

| False Negatives | Cases of GA-I, particularly in low excretors, have been missed by newborn screening due to normal or only slightly elevated C5DC levels. | nih.govmdpi.com |

| False Positives | Transiently elevated C5DC can lead to false-positive results in newborns. Other causes include renal insufficiency and maternal GA-I. | nih.govfamiliasga.comresearchgate.net |

Impact of Methodological Advancements on Research Screening Strategies for Metabolic Disorders

Methodological advancements in mass spectrometry have significantly impacted research and clinical screening for metabolic disorders. The introduction of tandem mass spectrometry in newborn screening has allowed for the simultaneous detection of multiple metabolites from a single dried blood spot. cdc.govnih.gov

The use of deuterated internal standards like this compound has been a key advancement, improving the accuracy and reliability of quantification. mdpi.comiu.edu Initially, the concentration of C5DC was often calculated relative to other internal standards like octanoylcarnitine (C8), which led to lower specificity. mdpi.com The availability of a stable isotope of C5DC has helped to overcome these issues. mdpi.com

Further advancements include the use of high-resolution mass spectrometry and new analytical techniques to better separate isomeric and isobaric compounds that can interfere with C5DC measurement. nih.gov Researchers are also exploring untargeted metabolomics and machine learning algorithms to analyze complex metabolic data and improve the predictive value of screening tests, reducing false positives and negatives. nih.gov

| Methodological Advancement | Impact on Research and Screening |

| Tandem Mass Spectrometry (MS/MS) | Enabled high-throughput screening of newborns for multiple metabolic disorders, including GA-I, from a single dried blood spot. cdc.govresearchgate.net |

| Stable Isotope-Labeled Internal Standards | Improved the accuracy, precision, and specificity of C5DC quantification, reducing analytical variability. mdpi.comiu.edusigmaaldrich.com |

| High-Resolution Mass Spectrometry | Allows for better differentiation of C5DC from other structurally similar molecules, further enhancing diagnostic accuracy. nih.gov |

| Untargeted Metabolomics | Facilitates the discovery of novel biomarkers to improve the differential diagnosis of GA-I and reduce false-positive results. nih.gov |

Future Directions and Emerging Research Frontiers

Integration of L-Glutaryl Carnitine-d6 Chloride in Multi-Omics Research

The comprehensive understanding of complex biological systems necessitates a multi-faceted approach that extends beyond the measurement of a single class of molecules. Multi-omics, the integration of data from different "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic view of cellular function and disease pathogenesis. creative-proteomics.commdpi.com The precise quantitative data generated through the use of internal standards like this compound is fundamental to the metabolomics component of these integrated studies.

The integration of metabolomic data, anchored by the accuracy of stable isotope-labeled standards, with proteomic and transcriptomic data can reveal the intricate interplay between gene expression, protein abundance, and metabolic output. creative-proteomics.comnih.gov For instance, an observed change in the level of glutarylcarnitine (B602354), accurately quantified using this compound, can be correlated with the expression levels of genes (transcriptomics) encoding the relevant metabolic enzymes, such as glutaryl-CoA dehydrogenase, and the abundance of these enzymes (proteomics). scispace.com

This synergistic approach allows researchers to:

Elucidate Disease Mechanisms: By simultaneously examining changes at the gene, protein, and metabolite levels, researchers can identify dysregulated pathways that contribute to disease. creative-proteomics.com

Identify Novel Biomarkers: The correlation of metabolic changes with gene and protein expression can lead to the discovery of more robust and specific biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. numberanalytics.com

Construct Comprehensive Biological Networks: Integrated datasets enable the development of detailed models of cellular processes, revealing key regulatory nodes and functional modules. creative-proteomics.com

While direct studies detailing the use of this compound in large-scale multi-omics investigations are still emerging, the foundational principle of its use to ensure the reliability of the metabolomic data is a prerequisite for meaningful integration.

Development of Novel Research Tools and Isotopic Tracers

The utility of this compound extends beyond its role as a passive internal standard. There is potential for its development into more active research tools.

Stable isotope-labeled compounds are the cornerstone of metabolic flux analysis, which traces the fate of atoms through metabolic pathways. While this compound is primarily used for quantification, its deuterated nature allows it to function as a tracer in studies designed to investigate the dynamics of carnitine metabolism and the glutaryl-CoA pathway.

Furthermore, the core structure of L-Glutaryl Carnitine could be modified to create chemical probes. mskcc.orgnih.govnih.gov By attaching reporter molecules, such as fluorescent tags or biotin, to a glutarylcarnitine analog, researchers could potentially visualize its distribution within cells or identify its binding partners, providing deeper insights into its transport and cellular functions. The development of such probes, while a complex undertaking, represents a significant frontier in chemical biology. youtube.com

Application in Non-Targeted Metabolomics with Retrospective Quantification Capabilities

Non-targeted metabolomics aims to capture a broad snapshot of all detectable metabolites in a biological sample, offering a powerful approach for hypothesis generation and biomarker discovery. researchgate.net A major challenge in non-targeted analysis is the accurate quantification of identified compounds of interest after the initial screen.

The inclusion of a panel of stable isotope-labeled internal standards, including this compound, during the initial non-targeted analysis is a crucial aspect of quality control and can facilitate retrospective quantification. thermofisher.comacs.org If glutarylcarnitine or other structurally related acylcarnitines are identified as significant features in a non-targeted screen, the presence of the deuterated standard in the same analytical run allows for a reliable estimation of their concentration without the need to re-run the samples. This capability is highly efficient, saving time and valuable biological material.

The use of internal standards helps to correct for analytical variability, which is a significant concern in large-scale non-targeted studies. isolife.nlthermofisher.com This ensures that the observed differences in metabolite levels are due to biological variation rather than technical artifacts, enhancing the reliability of the findings.

Exploration of this compound in Other Research Areas Beyond Inborn Errors of Metabolism

While the primary clinical relevance of glutarylcarnitine is in the diagnosis of IEMs, emerging research indicates that alterations in acylcarnitine profiles are associated with a variety of other conditions. This opens up new avenues for the application of this compound in these research areas.

Cardiometabolic Diseases: Studies have shown that SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes and heart failure, can lead to an increase in acylcarnitine levels, suggesting an enhancement of mitochondrial fatty acid oxidation. mdpi.com The accurate measurement of specific acylcarnitines like glutarylcarnitine using labeled standards is important in understanding the metabolic effects of such therapies.

Neurological Disorders: Acylcarnitines are being investigated as potential biomarkers for various neurological and neurodegenerative diseases. nih.govnih.govyoutube.com For example, altered levels of certain acylcarnitines have been reported in conditions like Alzheimer's disease. The precise quantification of these metabolites in patient samples, facilitated by compounds like this compound, is essential for validating their potential as diagnostic or prognostic markers.

Cancer Research: The metabolic landscape of cancer cells is significantly reprogrammed. There is growing interest in how alterations in fatty acid and amino acid metabolism, which can be reflected in acylcarnitine profiles, contribute to tumor growth and progression. The use of stable isotope-labeled standards is fundamental to the quantitative metabolomic studies that aim to unravel these complex metabolic changes in cancer.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing powders to avoid inhalation.

- Waste Disposal : Follow hazardous waste guidelines for halogenated compounds. Decontaminate surfaces with 70% ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.